Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
Description
Constitutional, Configurational, and Conformational Isomerism
The constitutional framework of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate encompasses several distinct structural features that define its chemical identity and potential isomeric relationships. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a bicyclic heterocyclic system with two nitrogen atoms positioned at the 1 and 3 positions of the five-membered ring. The bromine substitution at the 7-position introduces significant electronegativity differences and steric considerations that influence both electronic distribution and molecular packing behaviors.
Constitutional isomerism possibilities for this compound are extensive due to the multiple functional groups present. The ethyl substituent attached to the nitrogen atom can theoretically undergo positional isomerism, potentially attaching to either N1 or N3 of the imidazole ring, though the N1 position is thermodynamically favored due to electronic stabilization effects. The carboxylate ester group at position 5 can also exhibit positional isomerism, with alternative placements at positions 4, 5, 6, or 7 of the benzene ring creating distinct constitutional isomers with significantly different chemical properties.
Conformational analysis reveals that the ethyl group attached to N1 can adopt multiple rotational conformers around the carbon-nitrogen bond. The preferred conformation is influenced by steric interactions with the adjacent ring system and electronic effects from the aromatic π-system. Computational studies on related benzimidazole derivatives suggest that the ethyl group preferentially adopts a conformation that minimizes steric clash with the hydrogen atoms at positions 2 and 4 of the benzimidazole ring.
The methyl ester functionality introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the carbonyl carbon to the methoxy group. This rotation creates two primary conformers: one where the methyl group is oriented away from the benzimidazole ring system (anti-conformation) and another where it is oriented toward the ring (syn-conformation). The anti-conformation is typically more stable due to reduced steric hindrance and favorable electrostatic interactions.
Properties
IUPAC Name |
methyl 7-bromo-1-ethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-6-13-9-5-7(11(15)16-2)4-8(12)10(9)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVADHESRDLHLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or their equivalents. For this compound, the precursor is often 4-bromo-o-phenylenediamine or a related brominated aromatic diamine to ensure bromine substitution at the 7-position of the benzimidazole ring.
Bromination
Selective bromination is achieved by introducing bromine at the 7-position of the benzimidazole ring. This can be performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination or substitution at undesired positions.
- Typical conditions involve using NBS in a polar aprotic solvent like dichloromethane or acetonitrile at ambient to moderate temperatures (25–60°C).
- Reaction times range from 2 to 6 hours depending on reagent concentration and temperature.
Alkylation at the 1-Position
The ethyl group at the 1-position is introduced via N-alkylation of the benzimidazole nitrogen.
- Alkylation is commonly performed by reacting the benzimidazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
- Reaction temperatures typically range from room temperature to 80°C, with reaction times of 4–12 hours.
Esterification to Form the Methyl Carboxylate
The methyl ester group at the 5-position is introduced by esterification of the corresponding carboxylic acid or acid chloride intermediate.
- Esterification can be achieved by treating the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane.
- Reaction conditions are mild, often performed at room temperature to reflux temperatures (25–70°C) for several hours to ensure complete conversion.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole formation | Condensation of 4-bromo-o-phenylenediamine with formic acid or aldehyde | Formation of 7-bromo-1H-benzimidazole core |
| 2 | N-Alkylation | Ethyl bromide, K2CO3, DMF, 60°C, 6 h | Introduction of ethyl group at N-1 |
| 3 | Esterification | Methanol, H2SO4 catalyst, reflux, 4 h | Formation of methyl ester at 5-position |
Research Findings and Optimization
- Selectivity: The bromination step requires precise control to avoid substitution at other aromatic positions or overbromination. Using NBS under mild conditions favors monobromination at the 7-position.
- Yield: Alkylation yields are optimized by using excess alkyl halide and strong bases in polar solvents, facilitating complete conversion to the N-ethyl derivative.
- Purity: Final purification is typically achieved by recrystallization or chromatographic methods to ensure >95% purity, as reported in commercial sources.
Data Table of Key Physicochemical Parameters Relevant to Preparation
Comparative Notes on Related Compounds
- Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate, a closely related compound differing by the alkyl group at N-1, is synthesized via similar routes involving bromination and esterification.
- The preparation methods for methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate draw on established protocols for benzimidazole derivatives, adapted to the specific substitution pattern of this molecule.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products Formed
Substitution Reactions: Products include substituted benzodiazoles with various functional groups.
Oxidation and Reduction: Products include oxides and amines.
Ester Hydrolysis: The major product is 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituted Benzodiazole Derivatives
The following table highlights structural analogs with variations in substituents or ester groups:
Key Observations :
- Alkyl Chain Variations : Replacing the ethyl group at position 1 with a propyl group (as in ) increases molecular weight by ~14 g/mol and slightly elevates predicted boiling points.
- Ester Group Impact : Ethyl esters (e.g., ) reduce molecular weight compared to methyl esters but may alter solubility and reactivity due to increased hydrophobicity.
- Discontinuation Trends : Some analogs, such as , are discontinued, suggesting challenges in synthesis or stability.
Heterocyclic Core Modifications
Compounds with alternative heterocyclic cores exhibit distinct physicochemical and reactivity profiles:
Key Observations :
- Benzoxazole vs.
- Benzofuran Derivatives : The benzofuran analog shares the same molecular weight as the target compound but features a fused furan ring, which may enhance aromaticity and stability.
Biological Activity
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and an ethyl group attached to a benzodiazole core. Its molecular formula is with a molecular weight of approximately 295.15 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL | |
| Clostridium sporogenes | 18 µg/mL |
The compound's effectiveness against Clostridium sporogenes is particularly noteworthy, as it shows lower MIC values compared to established antibiotics like metronidazole ( ).
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
In these studies, the compound demonstrated significant cytotoxicity at non-toxic concentrations, suggesting its potential as a therapeutic agent in cancer treatment ( ).
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular processes. For instance, similar benzodiazole derivatives have been shown to inhibit DNA synthesis in microbial pathogens by generating reactive intermediates that damage DNA ( ).
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Screening : In one study, derivatives of benzodiazoles were screened for their antimicrobial efficacy against multi-drug resistant strains, revealing that Methyl 7-bromo-1-ethyl-1,3-benzodiazole exhibited superior activity compared to other compounds ( ).
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, indicating that it significantly reduced cell viability in a dose-dependent manner ( ).
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve bromine reactivity .
- Temperature : Low temperatures (0–5°C) minimize side reactions during bromination .
- Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity in cyclocondensation .
What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at δ ~1.3 ppm for CH₃, quartet for CH₂; ester carbonyl at ~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 297.15 (C₁₁H₁₀BrN₂O₂) .
Advanced Tip : Compare experimental NMR shifts with computational predictions (e.g., using SMILES: CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2) .
How does the substitution pattern (ethyl at position 1, bromine at 7) influence reactivity in cross-coupling reactions compared to other halogenated benzodiazoles?
Q. Advanced
- Steric Effects : The ethyl group increases steric hindrance, reducing reactivity in bulky catalyst systems compared to methyl analogs .
- Electronic Effects : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to chloro/fluoro analogs .
- Halogen Bonding : Bromine participates in non-covalent interactions, stabilizing transition states in SNAr reactions .
Methodological Insight : Use kinetic studies to compare reaction rates with analogs (e.g., 7-chloro derivatives) under identical conditions .
How can researchers resolve contradictions in catalytic efficiency data reported for this compound?
Q. Advanced
- Control Experiments : Reproduce reactions with standardized conditions (catalyst loading, solvent purity).
- Design of Experiments (DoE) : Systematically vary factors (temperature, solvent, base) to identify critical variables .
- Analytical Validation : Use HPLC to quantify byproducts and GC-MS to track intermediates .
Case Study : Optimize Buchwald-Hartwig amination by adjusting Pd catalyst (XPhos vs. SPhos) and base (Cs₂CO₃ vs. K₃PO₄) .
What computational strategies are suitable for modeling its interactions with biological targets?
Q. Advanced
- Molecular Docking : Use the InChIKey
ZLESNNUDCIVTRG-UHFFFAOYSA-Nto predict binding modes with enzymes (e.g., kinases) . - MD Simulations : Assess stability of halogen-bonded complexes over 100-ns trajectories .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
How should SAR studies evaluate substituent effects on bioactivity?
Q. Advanced
- Analog Synthesis : Prepare derivatives with varied alkyl chains (methyl, propyl) and halogens (Cl, I) .
- Bioassay Design : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and activity .
Example : Ethyl analogs show 2-fold higher potency than methyl derivatives due to improved membrane permeability .
What purification techniques are effective for isolating this compound from regioisomeric byproducts?
Q. Basic
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
- Recrystallization : Optimize solvent (ethanol/water) to exploit solubility differences .
- HPLC : Employ C18 columns with acetonitrile/water gradients for analytical purity checks .
How can hydrolysis kinetics of the methyl ester group be studied quantitatively?
Q. Advanced
- Analytical Methods : LC-MS to monitor ester degradation products (e.g., carboxylic acid) .
- Kinetic Modeling : Fit data to first-order rate laws; calculate half-life under physiological pH .
- Stabilization : Add antioxidants (e.g., BHT) or store at –20°C in anhydrous DMSO .
What mechanistic insights explain its utility in multicomponent reactions?
Q. Advanced
- Directing Effects : The bromine atom directs electrophilic substitution to the 4-position .
- Ester Reactivity : Participates in nucleophilic acyl substitutions with amines or hydrazines .
- Case Study : Ugi reactions yield polycyclic scaffolds via imine intermediates .
How can researchers optimize its stability during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
